4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one
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Overview
Description
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one is a complex organic compound that features a morpholinone ring and a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one typically involves the following steps:
Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between a phenylboronic acid derivative and pinacol in the presence of a catalyst such as palladium.
Coupling Reaction: The boronate ester is then coupled with a morpholinone derivative using a Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The morpholinone ring can be reduced to form a morpholine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Morpholine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The morpholinone ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one is unique due to the presence of both a boronate ester group and a morpholinone ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.
Properties
CAS No. |
928631-04-3 |
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Molecular Formula |
C16H22BNO4 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-5-7-13(8-6-12)18-9-10-20-11-14(18)19/h5-8H,9-11H2,1-4H3 |
InChI Key |
SGYJVKVXQJBTCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOCC3=O |
Purity |
95 |
Origin of Product |
United States |
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